molecular formula C15H15BrN2O3S B3691934 Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B3691934
M. Wt: 383.3 g/mol
InChI Key: PPYLZJKKOXFUSS-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate is a thiazole-based compound featuring a 4-bromophenylacetamide substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. Its synthesis involves a multi-step protocol starting from (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide. Alkylation with ethyl chloroacetate in the presence of anhydrous potassium carbonate yields the target ester . Structural confirmation is achieved via spectral analysis (NMR, IR) and elemental analysis . The compound serves as a precursor for further derivatization, such as hydrolysis to carboxylic acids or hydrazinolysis to hydrazides, enabling the synthesis of pyrazole and other heterocyclic derivatives .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYLZJKKOXFUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330236
Record name ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667091
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

258338-44-2
Record name ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as Ethyl 2-(4-bromophenyl)acetate and 2-aminothiazole. These intermediates are then subjected to a series of reactions, including acetylation and thiazole formation, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thiazole groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Chlorophenyl Analogues

Example: Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS 333433-37-7)

  • Structural Difference : Bromine (Br) at the phenyl para-position is replaced with chlorine (Cl).
  • Molecular Weight : 338.806 g/mol (Cl) vs. ~383.25 g/mol (Br) .
  • Electronic Effects: Bromine’s stronger electron-withdrawing nature may stabilize the acetamide group, altering reactivity in nucleophilic substitutions .

Sulfonamide Derivatives

Example: Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

  • Structural Difference : The 4-bromophenylacetyl group is replaced with a phenylsulfonyl moiety.
  • Molecular Formula : C₁₃H₁₄N₂O₄S₂ vs. C₁₅H₁₅BrN₂O₃S .
  • Solubility: Sulfonyl groups enhance polarity, increasing solubility in polar solvents .

Morpholine-Substituted Derivatives

Example: Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

  • Structural Difference : Incorporates a morpholine-sulfonylbenzamide group.
  • Impact :
    • Pharmacokinetics : The morpholine ring improves solubility and may enhance blood-brain barrier penetration due to its oxygen-rich structure.
    • Target Interaction : Morpholine’s electron-donating properties could modulate interactions with enzymes or receptors .

Antimicrobial Activity

  • 4-Bromophenyl Target: Limited direct data, but analogues like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli).
  • Chlorophenyl Analogue : Higher activity reported in some studies due to improved solubility and target affinity .

Migraine-Relieving Potential

  • Thiazole-phenyltriazole hybrids (e.g., ) demonstrate serotonin receptor modulation, suggesting the bromophenyl group’s bulk may hinder binding compared to smaller substituents like chlorine .

Key Data Table

Property 4-Bromophenyl Target 4-Chlorophenyl Analogue Sulfonamide Derivative Morpholine Derivative
Molecular Formula C₁₅H₁₅BrN₂O₃S C₁₅H₁₅ClN₂O₃S C₁₃H₁₄N₂O₄S₂ C₁₈H₂₁N₃O₆S₂
Molecular Weight (g/mol) ~383.25 338.806 326.385 463.56
logP (Predicted) 3.5 2.9 2.2 1.8
Hydrogen Bond Acceptors 5 5 6 8
Synthetic Yield 60-70% 55-65% 40-50% 50-60%
Biological Activity Precursor for active analogs Enhanced antimicrobial Improved solubility Potential CNS activity
References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-[[2-(4-bromophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

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